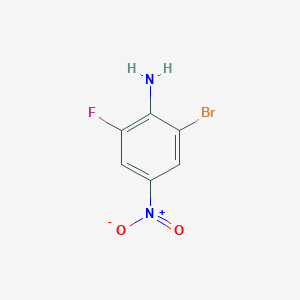

2-Bromo-6-fluoro-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQFGXYPGJATMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558689 | |

| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-58-3 | |

| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-6-fluoro-4-nitroaniline in Synthetic Chemistry and Drug Discovery

For Immediate Release

Shanghai, China – December 30, 2025 – 2-Bromo-6-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique arrangement of bromo, fluoro, nitro, and amino substituents on the aniline core imparts a versatile reactivity profile, making it a valuable intermediate for researchers and scientists in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in drug development, supported by experimental protocols and quantitative data.

Core Chemical Properties and Reactivity

This compound, with the chemical formula C₆H₄BrFN₂O₂, possesses a molecular weight of 235.01 g/mol . The presence of both electron-withdrawing (nitro and halo) and electron-donating (amino) groups on the benzene ring makes it amenable to a variety of chemical transformations. The bromine atom is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for cross-coupling reactions, such as the Suzuki coupling. The nitro group can be readily reduced to an amine, providing a route to further functionalization, while the amino group can participate in a range of condensation and acylation reactions.

Applications in Pharmaceutical Research and Development

The primary application of this compound lies in its use as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] The pyrrolo[2,3-d]pyrimidine scaffold, for instance, is a common core structure in many tyrosine kinase inhibitors, and derivatives of bromoanilines are utilized in their synthesis.[2]

Synthesis of Tyrosine Kinase Inhibitors

One notable application is in the synthesis of 2-amino-4-(substituted anilino)-pyrrolo[2,3-d]pyrimidines, which have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, PDGFR-β, and VEGFR-2.[1][2] These enzymes are often dysregulated in various cancers, and their inhibition can block tumor growth and angiogenesis.[2]

The general synthetic approach involves the coupling of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with a substituted bromoaniline, such as this compound (after reduction of the nitro group). The bromo and fluoro substituents on the aniline ring can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final drug candidate.

Experimental Protocols

While specific protocols for the direct use of this compound are not widely published, methodologies for the synthesis of analogous compounds and their subsequent reactions provide a strong foundation for its application.

Representative Synthesis of a Halogenated Nitroaniline

A general procedure for the bromination of a substituted nitroaniline can be adapted for the synthesis of this compound from 2-fluoro-4-nitroaniline.

Table 1: Synthesis of a Brominated Nitroaniline

| Parameter | Value |

| Starting Material | 2-Nitroaniline (as a model) |

| Reagents | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ |

| Solvent | Acetonitrile:Water (2:1) |

| Temperature | 7 °C to 25 °C |

| Reaction Time | 24 hours |

| Assay Yield of Monobrominated Product | 36% |

| Reference | [3] |

Experimental Workflow for Bromination

Caption: General workflow for the bromination of a nitroaniline.

Suzuki Coupling of a Bromoaniline Derivative

The bromine atom of this compound can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.

Table 2: Suzuki Coupling of 2,6-dibromo-4-nitroaniline with Arylboronic Acids

| Parameter | Value |

| Substrate | 2,6-dibromo-4-nitroaniline |

| Reagents | Arylboronic acid, Pd(OAc)₂, Base |

| Solvent | Aqueous DMF |

| Temperature | 80 °C |

| Yield of Bis-arylated Product | High |

| Reference | [4] |

Logical Flow of a Suzuki Coupling Reaction

Caption: Reactants and conditions for a Suzuki coupling reaction.

Signaling Pathway Inhibition by Derivatives

Derivatives of this compound, particularly the pyrrolo[2,3-d]pyrimidine-based compounds, have been shown to inhibit receptor tyrosine kinase signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

Simplified EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules with desired biological activities. Further research into the development of efficient and scalable synthetic routes for this compound and its derivatives will undoubtedly continue to drive innovation in drug discovery and materials science.

References

- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

2-Bromo-6-fluoro-4-nitroaniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic relevance of 2-Bromo-6-fluoro-4-nitroaniline. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Structure

This compound is a substituted aniline with the chemical formula C₆H₄BrFN₂O₂. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and an amino group. The precise arrangement of these substituents is critical to its chemical reactivity and potential applications.

CAS Number: 455-58-3[1][2][3][4]

Molecular Formula: C₆H₄BrFN₂O₂[1][2][4]

IUPAC Name: this compound[3][4]

Synonyms: 2-bromo-6-fluoro-4-nitro-phenylamine, 2-bromo-6-fluoro-4-nitrobenzenamine[3][4]

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for designing synthetic reactions, purification protocols, and formulation strategies.

| Property | Value | Reference |

| Molecular Weight | 235.01 g/mol | [3][4] |

| Exact Mass | 233.94402 Da | [3][4] |

| XLogP3-AA | 1.9 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 4 | [3][4] |

| Rotatable Bond Count | 0 | [3][4] |

| Topological Polar Surface Area | 71.8 Ų | [3][4] |

| Heavy Atom Count | 12 | [3][4] |

Synthesis and Reactivity

A plausible synthetic route would involve the controlled nitration and bromination of a suitable fluoroaniline precursor. The reactivity of the aromatic ring is influenced by the directing effects of the amino, fluoro, and nitro groups.

The following diagram illustrates a generalized workflow for the synthesis of substituted anilines, which could be adapted for the preparation of this compound.

Caption: Generalized workflow for the synthesis of substituted anilines.

The reactivity of this compound is characterized by the interplay of its functional groups. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. The amino group can be diazotized and replaced, and the nitro group can be reduced to an amine, providing further synthetic handles.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited in the public domain, its utility as a synthetic intermediate is noted in the development of pharmaceuticals. Substituted nitroanilines are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The general importance of substituted anilines as building blocks in drug discovery is well-established. They are key components in the synthesis of a variety of heterocyclic scaffolds that form the core of many marketed drugs.

Experimental Protocols (Representative)

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following protocols for structurally related compounds are provided as representative examples of the methodologies that could be adapted by researchers.

It is critical to note that these are general procedures and would require optimization for the specific synthesis of this compound.

Representative Protocol for the Bromination of a Nitroaniline

This protocol is adapted from a procedure for the regioselective bromination of anilines.

Materials:

-

Substituted Nitroaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

Dissolve the substituted nitroaniline in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Protocol for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., an amine or alcohol) (1.2 eq)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

-

Solvent (e.g., DMF or DMSO)

Procedure:

-

To a solution of this compound in the chosen solvent, add the nucleophile and the base.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a foundational understanding of its structure, properties, and synthetic context. Researchers are encouraged to use this information as a starting point for their own investigations, with the understanding that experimental validation and optimization will be necessary.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-6-nitroaniline, identified by CAS number 10472-88-5, is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, imparts distinct reactivity, making it a valuable intermediate in the preparation of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-4-fluoro-6-nitroaniline, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and workflow visualizations are included to support researchers in their synthetic endeavors.

Chemical Properties and Data

2-Bromo-4-fluoro-6-nitroaniline is an organic compound that typically appears as a light yellow to brown crystalline powder.[1] The presence of electron-withdrawing nitro and halogen groups significantly influences its chemical reactivity, making the aromatic ring susceptible to nucleophilic substitution and the amino group available for various coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-fluoro-6-nitroaniline is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 10472-88-5 | |

| Molecular Formula | C₆H₄BrFN₂O₂ | [2] |

| Molecular Weight | 235.01 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | |

| Density | 1.896 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| InChI Key | YAQFGXYPGJATMT-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1F)N)Br)--INVALID-LINK--[O-] | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4-fluoro-6-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the regioselective bromination of a substituted aniline precursor.

Synthetic Workflow

The logical flow for a common synthesis approach is illustrated in the diagram below. This process typically starts with a commercially available fluoroaniline, which undergoes protection of the amine, followed by nitration and bromination, and finally deprotection to yield the target compound. The order of these steps can sometimes be varied.

Detailed Experimental Protocol: Bromination of 4-Fluoro-2-nitroaniline

This protocol is a representative procedure for the bromination step, a key transformation in the synthesis of 2-Bromo-4-fluoro-6-nitroaniline. This method utilizes a copper-catalyzed oxidative bromination.[3]

Materials:

-

4-Fluoro-2-nitroaniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

10% aqueous Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of CH₃CN and H₂O, add 4-fluoro-2-nitroaniline (1.0 equivalent) at 25 °C.

-

Stir the mixture at 25 °C for 15 minutes.

-

Cool the mixture to 7 °C in an ice bath.

-

Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) simultaneously in three portions over 15 minutes, maintaining the temperature at 7 °C.

-

After the addition is complete, stir the mixture at 7 °C for 2 hours, and then at 25 °C for 22 hours.

-

Quench the reaction by adding Na₂S₂O₃.

-

Adjust the pH of the mixture to 9.0 by adding 10% aqueous NaOH.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

2-Bromo-4-fluoro-6-nitroaniline is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of anti-cancer agents and therapeutics for central nervous system disorders.[1] Its trifunctional nature allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

Role as a Key Intermediate

The applications of 2-Bromo-4-fluoro-6-nitroaniline in medicinal chemistry are primarily as a scaffold or building block. The presence of the bromo, fluoro, and nitro groups provides multiple reaction sites for further functionalization.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] 2-Bromo-4-fluoro-6-nitroaniline can be used as a starting material in the synthesis of the core structures of certain PARP inhibitors. The synthetic strategy often involves the reduction of the nitro group to an amine, followed by cyclization and further elaboration of the aromatic scaffold.

Synthesis of mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a promising target for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.[6] The synthesis of potent and selective mGluR5 antagonists can utilize 2-Bromo-4-fluoro-6-nitroaniline as a key intermediate to construct the substituted aromatic core of these molecules. Subsequent Suzuki or other cross-coupling reactions at the bromine position are common strategies to introduce further molecular diversity.[7]

Safety and Handling

2-Bromo-4-fluoro-6-nitroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-4-fluoro-6-nitroaniline is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an important tool for medicinal chemists. The detailed synthetic protocols and workflow diagrams provided in this guide are intended to facilitate its use in the laboratory and support the advancement of research in oncology and neuroscience.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Nitroanilines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Substituted nitroanilolines represent a versatile and highly significant class of aromatic compounds that serve as crucial building blocks and active scaffolds in a multitude of scientific and industrial fields. The characteristic electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts a unique reactivity and a wide array of physicochemical properties to these molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of substituted nitroanilines, with a particular focus on their roles in medicinal chemistry, nonlinear optics, and materials science. By elucidating the structure-activity relationships and the underlying quantum chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to innovate within this promising chemical space.

Synthetic Strategies for Substituted Nitroanilines

The synthesis of substituted nitroanilines can be broadly approached through two primary routes: the nitration of a pre-substituted aniline or the amination of a substituted nitrobenzene. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Electrophilic Nitration of Substituted Anilines

Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-nitration and the formation of undesired byproducts.[1] To circumvent this, the amino group is often protected, typically by acetylation with acetic anhydride to form an acetanilide. The less activating acetyl group allows for more controlled nitration, primarily directing the incoming nitro group to the para and ortho positions.[1] Subsequent hydrolysis of the acetyl group yields the desired nitroaniline.

-

In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid with stirring.

-

Carefully add 3.0 mL of concentrated sulfuric acid to the mixture.

-

Cool the reaction mixture in an ice-salt bath until the temperature drops to approximately 0.5 °C.

-

Slowly add 0.6 mL of fuming nitric acid, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and let it stand for 20 minutes.

-

Pour the reaction mixture onto crushed ice and allow it to stand for another 20 minutes to precipitate the product.

-

Collect the crude yellow solid by filtration, wash thoroughly with cold water, and air-dry.

-

Recrystallize the crude p-nitroacetanilide from a 1:1 ethanol/water mixture.

-

To hydrolyze the p-nitroacetanilide, add 0.7 g to 10 mL of 70% sulfuric acid and gently reflux for 20 minutes.

-

Pour the hot mixture into 20 mL of cold water and neutralize with a 2M sodium hydroxide solution until a yellow precipitate forms.

-

Cool the mixture in an ice bath, collect the crude p-nitroaniline by filtration, wash with water, and recrystallize from a 1:1 ethanol/water mixture to obtain bright yellow crystals.

Nucleophilic Aromatic Substitution (SNAr) of Substituted Nitroaromatics

A versatile and widely employed method for the synthesis of N-substituted nitroanilines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a nitro-substituted aryl halide (commonly a chloro- or fluoro-nitrobenzene) with a primary or secondary amine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.

-

In a round-bottom flask, combine 2-chloronitrobenzene (1.0 mmol), the desired substituted aniline or amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add a polar aprotic solvent such as dimethylformamide (DMF) (10 mL).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 1 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization and Quantum Chemical Insights

The structural elucidation and electronic properties of substituted nitroanilines are routinely investigated using a combination of spectroscopic techniques and computational methods.

UV-Visible Spectroscopy

The UV-visible absorption spectra of nitroanilines are characterized by intense bands corresponding to π → π* transitions. A key feature is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, which gives rise to a strong absorption band at longer wavelengths.[2] The position (λmax) and intensity of this band are highly sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.[3]

-

Substituent Effects: Electron-donating groups (EDGs) generally cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift, although this effect can be more complex if the EWG is in conjugation with the amino group.[4]

-

Solvent Effects: Increasing solvent polarity typically leads to a red shift in the ICT band, indicative of a more polar excited state compared to the ground state.[3]

| Substituent (para-) | λmax (nm) |

| -NH2 | 298 |

| -OCH3 | 289 |

| -CH3 | 285 |

| -H | 280 |

| -Cl | 288 |

| -Br | 290 |

| -CN | 272 |

| -NO2 | 381 |

| Table 1: λmax values for the main absorption band of a selection of para-substituted anilines, illustrating the influence of substituent electronic effects.[4] |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups in substituted nitroanilines. Characteristic vibrational frequencies include:

-

N-H stretching: Typically observed in the range of 3300-3500 cm-1 for the amino group.

-

NO2 stretching: Asymmetric and symmetric stretches of the nitro group appear as strong absorptions around 1500-1560 cm-1 and 1300-1370 cm-1, respectively.

1H and 13C NMR spectroscopy provide detailed information about the molecular structure, with chemical shifts being indicative of the electronic environment of the nuclei. The electron-withdrawing nitro group deshields adjacent aromatic protons and carbons, shifting their signals downfield, while the electron-donating amino group has a shielding effect, causing upfield shifts.

Quantum Chemical Calculations

Density Functional Theory (DFT) and other ab initio methods are powerful tools for understanding the electronic structure and properties of substituted nitroanilines.[5] These calculations can provide insights into:

-

Molecular Geometries: Optimized geometries can be compared with experimental data from X-ray crystallography.

-

Electronic Properties: Calculation of HOMO-LUMO energy gaps, dipole moments, and atomic charges helps to rationalize the observed reactivity and spectroscopic properties.[5]

-

Structure-Property Relationships: Computational studies can systematically probe the effects of different substituents on properties like hyperpolarizability, providing a theoretical framework for designing molecules with desired characteristics.[6]

Applications in Medicinal Chemistry

Substituted nitroanilines are a prominent scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[7] The nitro group is often a key pharmacophore, capable of being bioreduced in vivo to reactive intermediates that can exert therapeutic effects.[7]

Anticancer Activity

Numerous N-substituted 2-nitroaniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7] The mechanism of action is often linked to the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors.[7]

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Methylphenyl | HCT116 | 0.0059 |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |

| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |

| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |

| Table 2: Anticancer activity of selected N-substituted 2-nitroaniline derivatives, showcasing the impact of different N-substituents on their cytotoxic potency.[7] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitroaniline derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Substituted nitroanilines have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.[7] The mechanism is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components like DNA and proteins.

| Compound Class | Test Organism | MIC |

| Schiff Base Metal Complex | Bacillus subtilis | 5.0 µg/mL |

| Thiazolidinone Derivative | Salmonella Typhimurium | 0.008–0.06 mg/mL |

| Table 3: Antimicrobial activity of selected nitroaniline derivatives, with Minimum Inhibitory Concentration (MIC) values indicating their potency.[7] |

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[8]

-

Serial Dilution: Perform serial two-fold dilutions of the substituted nitroaniline derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Nonlinear Optics and Materials Science

The inherent intramolecular charge transfer character of many substituted nitroanilines, particularly those with a "push-pull" electronic structure (an electron-donating group and an electron-withdrawing group at opposite ends of a π-conjugated system), makes them excellent candidates for nonlinear optical (NLO) applications.

Second-Harmonic Generation (SHG)

Molecules with large first hyperpolarizability (β) values can exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. p-Nitroaniline (pNA) is a prototypical molecule for studying NLO effects.[6] While pNA itself crystallizes in a centrosymmetric space group and is therefore SHG-inactive, the formation of mixed crystals with other substituted benzenes can induce a non-centrosymmetric arrangement, leading to significant SHG activity.[9] For instance, mixed crystals of pNA with p-dihydroxybenzene have shown SHG intensities as high as 100-189 times that of urea, a standard reference material.[9]

The SHG efficiency of substituted nitroanilines is highly dependent on their molecular structure. For example, 4-chloro-2-nitroaniline (4Cl2NA) crystals have been shown to have an SHG efficiency three times that of potassium dihydrogen phosphate (KDP), another common NLO material.[10]

-

Sample Preparation: Grind the crystalline sample of the substituted nitroaniline to a uniform particle size.

-

Laser Source: Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm.

-

Irradiation: Direct the laser beam onto the powdered sample.

-

Detection: Use a photomultiplier tube to detect the second-harmonic signal generated at 532 nm.

-

Quantification: Compare the intensity of the SHG signal to that of a standard reference material (e.g., KDP or urea) to determine the relative SHG efficiency.

Corrosion Inhibition

Substituted nitroanilines have also been investigated as corrosion inhibitors for various metals in acidic media.[11] These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[11] The inhibition efficiency is dependent on the concentration of the inhibitor, the nature of the substituents, and the temperature. For example, in nitric acid, the inhibition efficiency of nitroanilines on zinc was found to increase with inhibitor concentration, with m-nitroaniline showing the highest efficiency (99.4%) at a concentration of 40 mM.[11][12]

Polymer Science

Substituted anilines, including nitroanilines, can be copolymerized with aniline to modify the properties of the resulting polyaniline (PANI), a well-known conducting polymer.[13] The incorporation of substituents can improve the processability and solubility of PANI, although electron-withdrawing groups like the nitro group tend to decrease the electrical conductivity of the resulting copolymer.[13][14]

Conclusion and Future Outlook

Substituted nitroanilines are a class of compounds with a rich and diverse chemistry that translates into a wide array of practical applications. From their foundational role as synthetic intermediates to their demonstrated efficacy as anticancer and antimicrobial agents and their promising utility in nonlinear optics and materials science, the potential of this molecular scaffold is vast. The continued exploration of novel substitution patterns, guided by a deeper understanding of structure-activity relationships and aided by the predictive power of quantum chemical calculations, will undoubtedly lead to the development of new and improved therapeutic agents, advanced optical materials, and functional polymers. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the science and application of substituted nitroanilines.

References

- 1. azom.com [azom.com]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Z-scan technique - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-6-fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2-bromo-6-fluoro-4-nitroaniline, a key intermediate in the synthesis of complex organic molecules. The presence of multiple electron-withdrawing substituents on the aniline ring significantly enhances its electrophilic character, making it a versatile building block in medicinal chemistry and materials science. This document explores the electronic effects of the substituents, predicted reactivity, and potential applications, supported by data on related compounds and theoretical principles.

Introduction

This compound is a substituted aromatic amine characterized by the presence of three electron-withdrawing groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F). These substituents dramatically influence the electron density distribution of the aromatic ring, rendering it highly electrophilic. This enhanced electrophilicity is the cornerstone of its utility in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions. Understanding the electrophilic nature of this compound is crucial for designing synthetic routes to novel pharmaceuticals and functional materials.

Electronic Effects of Substituents

The electrophilicity of the aromatic ring in this compound is a direct consequence of the cumulative electron-withdrawing effects of its substituents.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[1] In this molecule, the para-position of the nitro group relative to the fluorine atom and ortho to the bromine atom markedly increases the electrophilicity at the carbon atoms bearing the halogens.

-

Halogens (-Br, -F): Bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect. While they are ortho, para-directing in electrophilic aromatic substitution due to lone pair donation (a resonance effect), their primary influence in this heavily substituted, electron-deficient ring is inductive withdrawal, further enhancing its electrophilicity.

The synergistic effect of these three substituents creates a highly electron-deficient aromatic system, primed for reaction with nucleophiles.

Quantitative Assessment of Electrophilicity

Hammett Substituent Constants

Hammett constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of an aromatic ring. Electron-withdrawing groups have positive σ values. The additive effect of multiple substituents can be estimated by summing their individual Hammett constants.

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -F | 0.34 | 0.06 |

| -NH₂ | -0.16 | -0.66 |

Note: The amino group is an electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. However, the overall electronic character of the ring is dominated by the powerful withdrawing groups.

The high positive Hammett constants for the nitro and halogen substituents indicate a significant decrease in electron density on the aromatic ring, thereby increasing its electrophilicity.

Computational Parameters

Computational chemistry provides valuable insights into the electronic properties of molecules. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) are direct measures of a molecule's ability to accept electrons. For nitroaromatic compounds, a lower ELUMO value corresponds to higher electrophilicity and increased reactivity towards nucleophiles.[2]

While specific calculated values for this compound are not published, studies on similar substituted anilines and nitrobenzenes consistently show that the presence of nitro and halo groups significantly lowers the LUMO energy, indicating enhanced electrophilic character.[3][4]

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrFN₂O₂ | PubChem |

| Molecular Weight | 235.01 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

Reactivity and Synthetic Applications

The high electrophilicity of this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group (in this case, bromide or fluoride). The reaction proceeds through a stabilized intermediate called a Meisenheimer complex.[5] The strong electron-withdrawing groups, particularly the nitro group, are crucial for stabilizing the negative charge in this intermediate.

// Reactants reactant [label=<

this compound

this compound

];

nucleophile [label="Nu⁻"];

// Meisenheimer Complex intermediate [label=<

Meisenheimer Complex (Stabilized by -NO₂, -Br, -F)

];

// Products product_Br [label=<

Substitution Product (Br replaced)

]; leaving_group_Br [label="Br⁻"];

product_F [label=<

Substitution Product (F replaced)

]; leaving_group_F [label="F⁻"];

// Arrows reactant -> intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; intermediate -> product_Br [label="- Br⁻", fontcolor="#34A853"]; intermediate -> product_F [label="- F⁻", fontcolor="#FBBC05"]; } /**

-

Caption: Generalized SNAr mechanism for this compound. */

Regioselectivity

The position of nucleophilic attack will depend on the relative ability of fluorine and bromine to act as leaving groups and the electronic activation at each site. Generally, fluoride is a better leaving group than bromide in SNAr reactions due to the higher polarization of the C-F bond, which facilitates nucleophilic attack.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following general procedure for SNAr on a related di-halo-nitroaniline can be adapted.

General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of the di-halo-nitroaniline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N) if required.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis Workflow

The synthesis of this compound can be conceptualized through a multi-step process starting from a simpler aniline derivative. The following diagram illustrates a logical synthetic pathway.

-

Caption: A plausible synthetic workflow for this compound. */

Conclusion

This compound is a highly electrophilic aromatic compound due to the synergistic electron-withdrawing effects of its nitro, bromo, and fluoro substituents. This pronounced electrophilicity makes it a valuable intermediate for the synthesis of complex organic molecules, particularly through nucleophilic aromatic substitution reactions. This technical guide provides a foundational understanding of its electronic properties and reactivity, which is essential for its application in drug discovery and materials science. Further experimental and computational studies are warranted to fully quantify its reactivity and expand its synthetic utility.

References

The Dichotomous Dance of Ortho-Halogens: A Technical Guide to the Influence of Bromine and Fluorine on Chemical Reactivity

For Immediate Release

In the intricate world of organic synthesis and drug development, the subtle placement of a single atom can dramatically alter the course of a chemical reaction and the ultimate biological activity of a molecule. This technical guide delves into the pivotal role of ortho-bromo and ortho-fluoro substituents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their influence on chemical reactivity. Through an exploration of electronic and steric effects, this whitepaper provides a comparative analysis of these two key halogens in directing and influencing crucial chemical transformations.

Electronic and Steric Divergence: The Core of Reactivity Differences

The contrasting properties of bromine and fluorine atoms are central to their differential impact on the reactivity of an aromatic ring. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). In contrast, bromine is less electronegative but larger in atomic size.[1] This fundamental difference in electronegativity and size dictates their behavior in various reaction environments.

While both halogens are generally considered deactivating ortho, para-directors in electrophilic aromatic substitution (EAS), the interplay of their inductive and resonance (+M) effects leads to notable differences in reaction rates.[1][2] For instance, in the nitration of halobenzenes, fluorobenzene exhibits a higher relative rate of reaction compared to both chlorobenzene and bromobenzene, suggesting that the resonance effect of the compact fluorine atom plays a more significant role in stabilizing the intermediate carbocation.[2]

Table 1: Relative Rates of Electrophilic Aromatic Nitration of Halobenzenes Compared to Benzene

| Aromatic Compound | Relative Rate |

| Benzene (Ar-H) | 1.0 |

| Fluorobenzene (Ar-F) | 0.11 |

| Chlorobenzene (Ar-Cl) | 0.02 |

| Bromobenzene (Ar-Br) | 0.06 |

| Iodobenzene (Ar-I) | 0.13 |

Source: Adapted from literature data on electrophilic aromatic nitration.[2]

The steric bulk of the bromine atom, being significantly larger than fluorine, introduces considerable steric hindrance at the ortho position. This steric impediment can influence the approach of reagents and the stability of transition states, often favoring substitution at the less hindered para position.[3] The quantitative impact of these steric differences can be estimated using parameters like the Taft steric parameter (Es), although the application of such linear free-energy relationships to ortho substituents is often complicated by intramolecular interactions.[3]

Orchestrating Reactions: The Role of Ortho-Halogens as Directing Groups

The ability to direct incoming reagents to a specific position on an aromatic ring is a cornerstone of synthetic strategy. Both ortho-bromo and ortho-fluoro groups serve as powerful directing groups in a variety of transformations, most notably in directed ortho-metalation (DoM).

Directed ortho-Metalation (DoM)

In DoM, a heteroatom-containing directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent, to form a reactive organometallic intermediate.[4][5] This intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.

The electronegativity of the halogen plays a crucial role in this process. The strong inductive effect of an ortho-fluoro group increases the acidity of the neighboring proton, facilitating its abstraction by the base.[6] While bromine is less inductively withdrawing, it can also act as a directing group in DoM, although its weaker directing ability can sometimes lead to competitive metal-halogen exchange.[7][8]

A study on the C-C bond activation of fluorinated benzonitriles using a nickel catalyst provided quantitative insight into the stabilizing effect of ortho-fluoro substituents. The stability of the C-C bond activation products was found to be strongly dependent on the number of ortho-fluoro substituents, with each ortho-fluoro group contributing approximately -6.6 kcal/mol of stabilization.[9] This highlights the profound electronic influence of the ortho-fluoro group.

References

- 1. quora.com [quora.com]

- 2. Electrophilic Aromatic Substitution [chem.latech.edu]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Bromo-6-fluoro-4-nitroaniline in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, alongside a reactive bromo substituent and an amino group, provides a scaffold ripe for diverse chemical transformations. This guide explores the key features of this compound, its physicochemical properties, and its application in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. The strategic placement of its functional groups allows for selective reactions, making it a valuable intermediate in the construction of novel bioactive molecules.

Physicochemical and Computed Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 455-58-3 | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

| Computed Property | Value | Reference |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 233.94402 Da | [1] |

| Monoisotopic Mass | 233.94402 Da | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 187 | [1] |

Key Features as a Synthetic Building Block

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled manner to build molecular complexity.

-

Amino Group: The primary amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of substituents or its conversion into other functional groups. It also directs electrophilic aromatic substitution to the ortho and para positions, although the strong deactivating effect of the nitro group mitigates this.

-

Nitro Group: The electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic substitution. More importantly, it can be selectively reduced to an amino group, which is a key transformation in the synthesis of various heterocyclic systems, such as benzimidazoles.

-

Bromo and Fluoro Groups: The halogen substituents provide multiple avenues for synthetic elaboration. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can influence the compound's electronic properties and metabolic stability in the resulting target molecules.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Reduction of the Nitro Group to Form 3-Bromo-5-fluoro-benzene-1,2-diamine

This procedure outlines the selective reduction of the nitro group to an amine, a crucial step in the synthesis of benzimidazole derivatives.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature and filter it through a pad of Celite® to remove the iron catalyst.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings in a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-fluoro-benzene-1,2-diamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 6-Bromo-4-fluoro-1H-benzimidazole Derivative

This protocol describes the cyclization of the in situ generated diamine with an aldehyde to form the benzimidazole ring system.

Materials:

-

3-Bromo-5-fluoro-benzene-1,2-diamine (from Protocol 1)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the crude 3-Bromo-5-fluoro-benzene-1,2-diamine in ethanol in a round-bottom flask.

-

Add the aromatic aldehyde (1.0 eq) to the solution.

-

Optionally, a mild oxidizing agent such as sodium metabisulfite can be added to facilitate the cyclization.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, concentrate the solvent using a rotary evaporator and purify the residue by column chromatography on silica gel.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

Caption: Synthetic workflow for the preparation of a 2-aryl-6-bromo-4-fluoro-1H-benzimidazole.

Caption: Logical relationships of synthetic pathways starting from this compound.

Conclusion

This compound is a synthetic building block of significant value to the scientific research community, particularly in the fields of medicinal chemistry and materials science. Its multifunctionality allows for a range of selective chemical modifications, providing a robust platform for the synthesis of complex and novel molecules. The detailed protocols and synthetic workflows presented in this guide aim to facilitate its effective utilization in the laboratory, empowering researchers to explore new chemical space and advance the development of innovative chemical entities.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 2-Bromo-6-fluoro-4-nitroaniline

For Immediate Release

Shanghai, China – December 30, 2025 – In the fast-evolving landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective agents. The compound 2-Bromo-6-fluoro-4-nitroaniline emerges as a highly versatile and reactive intermediate, poised to unlock new avenues in the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of its properties, potential synthetic transformations, and promising research areas for scientists and drug development professionals.

Core Properties of this compound

This compound is a substituted aniline bearing three key functional groups that dictate its reactivity: a bromine atom, a fluorine atom, and a nitro group. This unique arrangement of substituents on the aromatic ring opens up a wide array of possibilities for synthetic diversification.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 235.01 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 75 - 79 °C | --INVALID-LINK-- |

| CAS Number | 455-58-3 | --INVALID-LINK-- |

Synthetic Pathways and Methodologies

Proposed Synthesis of this compound

A potential synthetic pathway starts from 2-fluoroaniline, which is first protected, then brominated, nitrated, and finally deprotected.

Experimental Protocol (Adapted from analogous synthesis):

-

Amino Protection: To a solution of 2-fluoroaniline in a suitable solvent like dichloromethane, add an amino protecting reagent such as acetic anhydride in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Bromination: The protected aniline is then subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

-

Nitration: The brominated intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position to the amino group.

-

Deprotection: The final step involves the removal of the protecting group, typically by acid or base-catalyzed hydrolysis, to yield the target compound.

Potential Research Areas and Applications

The strategic positioning of the bromo, fluoro, and nitro groups makes this compound a valuable precursor for a variety of complex molecules with potential biological activity.

Synthesis of Kinase Inhibitors

The scaffold of this compound is highly suitable for the development of kinase inhibitors, a critical class of anti-cancer drugs. The bromine atom provides a handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can interact with the hinge region of the kinase ATP-binding site. The aniline nitrogen can be a key hydrogen bond donor.

Potential Signaling Pathway to Target:

Derivatives of this compound could be designed to target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer. Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.

Experimental Protocol for Kinase Inhibition Assay (General):

A common method to assess kinase inhibition is through an in vitro kinase assay using a technology like LanthaScreen™.

-

Reagents: Kinase enzyme, fluorescently labeled substrate, ATP, and test compounds.

-

Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, a detection reagent containing a terbium-labeled antibody that recognizes the phosphorylated substrate is added.

-

Analysis: The FRET signal is measured, which is proportional to the amount of phosphorylated substrate. A decrease in the FRET signal in the presence of the test compound indicates inhibition of the kinase. IC₅₀ values are then calculated.

Development of Novel Antimicrobial Agents

The formation of benzimidazoles and other nitrogen-containing heterocycles is a promising avenue for the development of new antimicrobial agents. The nitro group of this compound can be reduced to an amine, which can then undergo cyclization with various reagents to form a diverse library of heterocyclic compounds for screening.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data from Analogous Systems

While specific quantitative data for reactions involving this compound is scarce in the public domain, data from structurally similar compounds can provide valuable insights into expected yields and biological activities.

Table 1: Representative Yields for Key Synthetic Transformations on Analogous Scaffolds

| Reaction | Substrate | Reagents and Conditions | Product | Yield |

| Bromination | 4-fluoroaniline | NBS, acetonitrile | 2-bromo-4-fluoroaniline | ~60-70% |

| Nitration | N-(2-bromo-5-fluorophenyl)acetamide | HNO₃/H₂SO₄ | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide | High |

| Suzuki Coupling | 2,6-dibromo-4-nitroaniline | Arylboronic acid, Pd(OAc)₂, DMF/H₂O, 80°C | 2-aryl-6-bromo-4-nitroaniline | 80-95% |

| Nitro Reduction | 4-fluoro-2-methoxy-5-nitroaniline | Fe, NH₄Cl, EtOH/H₂O, reflux | 4-fluoro-2-methoxy-1,5-diaminobenzene | High |

Table 2: Biological Activity of Heterocycles Derived from Similar Precursors

| Compound Class | Target | Example IC₅₀/MIC |

| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β | Whole cell IC₅₀ < 1 µM |

| Benzimidazoles | E. coli DNA Gyrase B | Potential for MIC < 10 µg/mL |

| Fused 1,2,4-triazoles | S. aureus, E. coli | MIC 1.56 - 100 µg/mL |

Conclusion

This compound represents a promising and under-explored starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern allows for facile diversification through established synthetic methodologies such as cross-coupling and heterocyclic ring formation. The potential for developing potent kinase inhibitors for oncology and novel antimicrobial agents makes this compound a valuable asset for researchers in drug discovery and development. Further exploration of the synthetic utility of this versatile building block is highly encouraged.

A Comprehensive Technical Guide to 2-Bromo-6-fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-6-fluoro-4-nitroaniline, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, properties, and relevant experimental information to support its application in research and development.

Chemical Identity

-

IUPAC Name : this compound[1]

-

CAS Number : 455-58-3[1]

-

Molecular Formula : C₆H₄BrFN₂O₂[1]

-

Synonyms : 2-bromo-6-fluoro-4-nitro-phenylamine, 2-bromo-6-fluoro-4-nitrobenzenamine[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 235.01 g/mol | [1] |

| Melting Point | 70-79 °C | [2][3][4] |

| Boiling Point | 313.9 °C at 760 mmHg | [4] |

| Density | 1.896 g/cm³ | [4] |

| Flash Point | 143.6 °C | [4] |

| XLogP3 | 1.9 | [1] |

| Appearance | Light yellow to brown powder/crystal | [2][3] |

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis.[2] Its reactivity is primarily dictated by the interplay of its three functional groups on the aniline scaffold: the bromo, fluoro, and nitro groups. These substituents influence the electron density of the aromatic ring and provide multiple sites for further chemical modification.

A common synthetic application involves the transformation of the nitro group. For instance, the reduction of the nitro group to an amine is a critical step for introducing a new primary amine functionality, which can then be used for subsequent synthetic modifications, such as in the formation of amides or sulfonamides.

Caption: Logical relationship of functional groups and reactivity.

Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of orthogonal functional groups allows for selective reactions, making it a valuable scaffold for building molecular diversity. Its derivatives are investigated for various biological activities.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] In case of exposure, appropriate first-aid measures should be taken immediately.[8]

References

- 1. This compound | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 6. 2-BROMO-4-FLUORO-6-NITROANILINE - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2-Bromo-6-fluoro-4-nitroaniline

Introduction

2-Bromo-6-fluoro-4-nitroaniline is a halogenated and nitrated aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of bromo, fluoro, and nitro groups on the aniline scaffold offers multiple reaction sites for further chemical transformations, making it a valuable intermediate for drug discovery and development professionals. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from the commercially available 2-bromo-6-fluoroaniline.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process designed to ensure high regioselectivity and yield. The methodology is based on established organic chemistry principles for the manipulation of substituted anilines. The process involves:

-

Protection of the Amino Group: The amino group of the starting material, 2-bromo-6-fluoroaniline, is protected by acetylation to prevent its oxidation during the subsequent nitration step and to direct the incoming nitro group to the desired position.[2][3]

-

Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-(2-bromo-6-fluorophenyl)acetamide, undergoes regioselective nitration at the para-position relative to the activating acetamido group.

-

Deprotection of the Amino Group: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.[2]

This synthetic route is advantageous as it utilizes readily available reagents and employs reaction conditions that can be safely managed in a standard laboratory setting.

Experimental Protocols

Step 1: Synthesis of N-(2-bromo-6-fluorophenyl)acetamide (Protection)

This procedure outlines the protection of the amino group of 2-bromo-6-fluoroaniline by acetylation.

Materials:

-

2-bromo-6-fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-bromo-6-fluoroaniline in glacial acetic acid.

-

While stirring, slowly add acetic anhydride to the solution using a dropping funnel.

-

Gently warm the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and air-dry.

Step 2: Synthesis of N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide (Nitration)

This protocol describes the nitration of the protected aniline derivative.

Materials:

-

N-(2-bromo-6-fluorophenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a three-neck round-bottom flask, add the dried N-(2-bromo-6-fluorophenyl)acetamide to concentrated sulfuric acid and stir until fully dissolved.

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10°C.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Collect the yellow solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then recrystallize from ethanol to purify.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the acetyl group to yield the target compound.

Materials:

-

N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide

-

70% aqueous sulfuric acid

-

10% sodium hydroxide solution

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Suspend the purified N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide in a 70% aqueous solution of sulfuric acid in a round-bottom flask.

-

Heat the mixture under reflux for 30-45 minutes until the solid has dissolved.[3]

-

Cool the solution to room temperature and pour it into a beaker of cold water.

-

Neutralize the solution with a 10% sodium hydroxide solution to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash it with water, and dry it under vacuum.

Data Presentation

| Parameter | Step 1: Protection | Step 2: Nitration | Step 3: Deprotection |

| Starting Material | 2-bromo-6-fluoroaniline | N-(2-bromo-6-fluorophenyl)acetamide | N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide |

| Molar Mass ( g/mol ) | 190.01 | 232.05 | 277.05 |

| Reagents | Acetic anhydride, Glacial acetic acid | Conc. H₂SO₄, Conc. HNO₃ | 70% H₂SO₄, 10% NaOH |

| Reaction Temperature | 50-60°C | 0-10°C | Reflux |

| Reaction Time | 1-2 hours | 1 hour | 30-45 minutes |